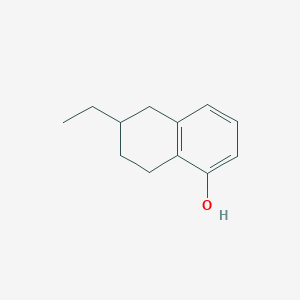

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Description

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol (CAS: 78772-92-6) is a partially hydrogenated naphthalene derivative with an ethyl group at the 6-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol . The compound’s structure combines the rigidity of the aromatic system with the flexibility of the saturated tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

6-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-5,9,13H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWACPGVVKPTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 6-ethyl-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 6-ethyl-1-naphthaldehyde using sodium borohydride in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the naphthol derivative is hydrogenated in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-ethyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 6-ethyl-1-tetralin using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

Oxidation: 6-Ethyl-1-naphthoquinone.

Reduction: 6-Ethyl-1-tetralin.

Substitution: Various substituted naphthalenols depending on the electrophile used.

Scientific Research Applications

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fragrances and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table highlights critical structural and functional differences between 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O | 176.25 | -OH (1), -C₂H₅ (6) | Partially hydrogenated ring; ethyl enhances lipophilicity |

| 5,6,7,8-Tetrahydro-1-naphthol | C₁₀H₁₂O | 148.20 | -OH (1) | Base structure without substituents; simpler reactivity |

| (5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | C₁₀H₁₃NO | 163.22 | -OH (1), -NH₂ (5) | Amino group enables nucleophilic reactions; stereospecific biological activity |

| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | C₁₀H₁₁BrO | 227.10 | -OH (1), -Br (4) | Bromine facilitates electrophilic substitution; higher molecular weight |

| 6-Ethylnaphthalen-1-ol | C₁₂H₁₂O | 172.23 | -OH (1), -C₂H₅ (6) | Fully aromatic naphthalene; increased planarity and conjugation |

Ethyl vs. Amino Substituents

- Its steric bulk may hinder certain reactions at the 6-position .

- (5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol: The amino group enables participation in Schiff base formation or amidation, making it a precursor for bioactive molecules. Its enantiomeric form (5S) shows distinct biological activity .

Brominated Analogues

- 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol : Bromine’s electron-withdrawing effect directs electrophilic substitution to the 2- or 3-position. This compound is valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Fully Aromatic vs. Partially Hydrogenated Systems

- However, reduced solubility compared to its tetrahydronaphthalene counterpart .

Biological Activity

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is a polycyclic aromatic compound characterized by a naphthalene core that has undergone hydrogenation. This compound features an ethyl group at the 6-position and a hydroxyl group at the 1-position, contributing to its potential biological activities. Notably, it has been identified as a dopamine receptor agonist, indicating its relevance in treating neurological disorders such as Parkinson's disease.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 192.25 g/mol

- Structural Characteristics : The compound's structure allows for interactions with various biological targets, particularly dopamine receptors.

Dopamine Receptor Interaction

Research indicates that this compound interacts with dopamine receptors, specifically D2 and D3 subtypes. This interaction suggests potential therapeutic applications in managing conditions associated with dopamine deficiency.

| Receptor Type | Activity | Potential Application |

|---|---|---|

| D2 | Agonist | Parkinson's disease |

| D3 | Agonist | Schizophrenia |

The compound's structural modifications can significantly influence its binding affinity and selectivity toward these receptors. This property is crucial for developing new therapeutic agents with improved efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Dopamine Receptor Agonism :

- A study highlighted the compound's ability to enhance dopamine receptor activity in vitro, suggesting its potential as a treatment for Parkinson's disease symptoms .

- Structural analogs of this compound have shown promise in increasing receptor activation, which is essential for managing neurological disorders .

-

Synthesis and Modification :

- Various synthetic methods have been developed to produce this compound and its derivatives. These methods allow for controlled modifications that can optimize biological activity .

- The synthesis techniques include alkylation and reduction processes that enhance the yield and purity of the final product .

-

Comparative Analysis with Analog Compounds :

- A comparative analysis of structurally similar compounds was conducted to assess their biological activities. Notable analogs include Rotigotine and other derivatives that exhibit varying degrees of receptor selectivity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.